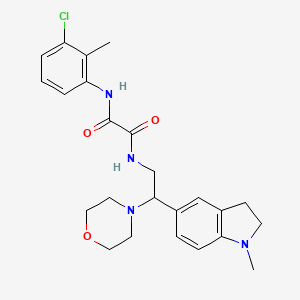

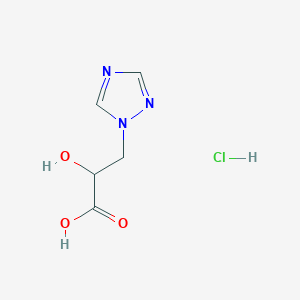

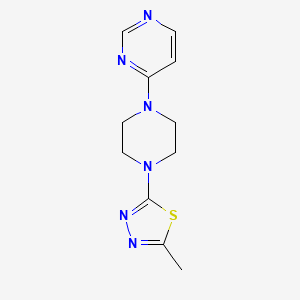

![molecular formula C11H22O2Si B2764094 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde CAS No. 944794-73-4](/img/structure/B2764094.png)

1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde

Vue d'ensemble

Description

1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a silyl ether and aldehyde functional group. It is commonly used as a reagent in organic synthesis and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

This compound is used as an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have significant biological activities and are of interest in the field of medicinal chemistry.

Protection of Hydroxyl Functions

The protection of hydroxyl functions as tert-butyldimethylsilyl (TBDMS) ethers has been recognized as one of the most useful protecting methods in organic synthesis . This is due to the ease with which it can be introduced to and removed from alcohols .

Oxidative Deprotection of Aliphatic TBDMS Ethers

The compound is used in the oxidative deprotection of aliphatic TBDMS ethers to their corresponding carbonyl compounds . This process has been achieved using in situ generated tetraethylammonium superoxide under microwave irradiation .

Derivatization for GC-MS Analysis

The compound is used for derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis . The TBDMS derivatives are volatile and demonstrate excellent separation by gas chromatography and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .

Stability in Aqueous Media

The TBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media . This limits their degradation during refrigerated storage, making them more suitable for certain applications .

Versatility in Derivatization

The derivatization procedure results in the addition of a TBDMS group (+114) to each –COOH, –NH2, –SH, –SO2H, and –OH functional group . In addition, –C=O (keto) and –NH–OH (hydroxylamine) functional groups are derivatized . This versatility makes the compound useful in a wide range of applications.

Mécanisme D'action

Target of Action

This compound is a silyl ether, which are commonly used as protective groups in organic synthesis . They can protect reactive hydroxyl groups and can be selectively deprotected under mild conditions .

Mode of Action

The mode of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is likely related to its ability to protect reactive groups in a molecule during chemical reactions . The tert-butyldimethylsilyl (TBDMS) group is particularly resistant to solvolysis, making it a useful protecting group .

Biochemical Pathways

Silyl ethers like this compound are often used in the synthesis of complex organic molecules, including those involved in various biochemical pathways .

Pharmacokinetics

As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution .

Result of Action

The result of the action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is the protection of reactive groups in a molecule, allowing for selective reactions to occur at other sites . This can be crucial in the synthesis of complex organic molecules .

Action Environment

The action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can be influenced by various environmental factors. For instance, the presence of a fluoride source can lead to the removal of the silyl protecting group . Additionally, the stability of silyl ethers can be affected by the presence of acid, base, or certain nucleophiles .

Propriétés

IUPAC Name |

1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFIJDLRSPOAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |

CAS RN |

944794-73-4 | |

| Record name | 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

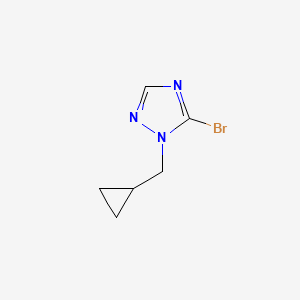

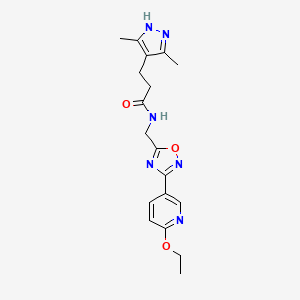

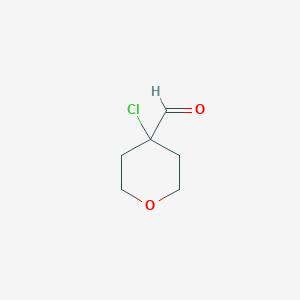

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

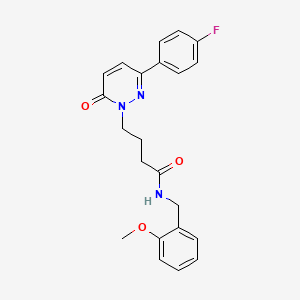

![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)

![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)